molecular formula C12H19ClN2O3S B3998727 2-[4-(Morpholin-4-ylsulfonyl)phenyl]ethanamine

2-[4-(Morpholin-4-ylsulfonyl)phenyl]ethanamine

Cat. No.: B3998727
M. Wt: 306.81 g/mol
InChI Key: XXJWVWLUIIPMHM-UHFFFAOYSA-N
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Description

2-[4-(Morpholin-4-ylsulfonyl)phenyl]ethanamine is an organic compound with the molecular formula C12H18N2O3S. This compound features a morpholine ring attached to a sulfonyl group, which is further connected to a phenyl ring and an ethanamine chain. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it. This includes wearing appropriate personal protective equipment and following safe laboratory practices .

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and biological activity. If it shows promising activity in preliminary tests, it could be further developed and potentially used in pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Morpholin-4-ylsulfonyl)phenyl]ethanamine typically involves the reaction of 4-(morpholin-4-ylsulfonyl)benzaldehyde with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction conditions often include solvents like methanol or ethanol and are conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Morpholin-4-ylsulfonyl)phenyl]ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-(Morpholin-4-ylsulfonyl)phenyl]ethanamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Morpholine: An organic compound with a similar morpholine ring structure.

    Sulfonylphenyl derivatives: Compounds with a sulfonyl group attached to a phenyl ring.

    Ethanamine derivatives: Compounds with an ethanamine chain.

Uniqueness

2-[4-(Morpholin-4-ylsulfonyl)phenyl]ethanamine is unique due to the combination of its morpholine ring, sulfonyl group, and ethanamine chain. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

IUPAC Name

2-(4-morpholin-4-ylsulfonylphenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S.ClH/c13-6-5-11-1-3-12(4-2-11)18(15,16)14-7-9-17-10-8-14;/h1-4H,5-10,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXJWVWLUIIPMHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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